BenchChemオンラインストアへようこそ!

Sograzepide-d3

Bioanalysis LC-MS/MS Internal Standard

Sograzepide-d3 (Netazepide-d3, YF 476-d3) is a stable isotope-labeled analogue of the investigational gastrin/cholecystokinin type B (CCK-B) receptor antagonist Sograzepide (Netazepide; YF. The parent compound exhibits an IC50 of 0.1 nM for the CCK-B receptor with approximately 5,000-fold selectivity over the CCK-A receptor (IC50 502 nM).

Molecular Formula C₂₈H₂₇D₃N₆O₃
Molecular Weight 501.29
Cat. No. B1153051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSograzepide-d3
Synonyms(R)-N-[1-(3,3-Dimethyl-2-oxobutyl)-2,3-dihydro-2-oxo-5-(2-pyridinyl)-1H-1,4-benzodiazepin-3-yl]-N’-[3-(methylamino)phenyl]urea-d3;  1H-1,4-Benzodiazepine, urea deriv.-d3;  Sograzepide-d3;  YF 476-d3
Molecular FormulaC₂₈H₂₇D₃N₆O₃
Molecular Weight501.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sograzepide-d3: Deuterated Internal Standard for Accurate LC-MS/MS Quantification of the CCK-B Antagonist Netazepide


Sograzepide-d3 (Netazepide-d3, YF 476-d3) is a stable isotope-labeled analogue of the investigational gastrin/cholecystokinin type B (CCK-B) receptor antagonist Sograzepide (Netazepide; YF 476) . The parent compound exhibits an IC50 of 0.1 nM for the CCK-B receptor with approximately 5,000-fold selectivity over the CCK-A receptor (IC50 502 nM) [1]. Sograzepide-d3 bears three deuterium atoms at the N-methylamino position on the phenylurea moiety (trideuteriomethylamino group), yielding a +3 Da mass shift (MW 501.29 vs 498.59 for the unlabeled analyte) [2]. This deuterated product is specifically developed as a high-fidelity internal standard for the accurate quantification of Sograzepide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS), supporting preclinical and clinical pharmacokinetic studies .

Why Generic Sograzepide or Structural Analog Internal Standards Cannot Replace Sograzepide-d3 in Quantitative Bioanalysis


Accurate quantification of Sograzepide by LC-MS/MS in complex biological matrices requires an internal standard that mirrors the analyte's physicochemical behavior throughout sample preparation, chromatographic separation, and ionization. Non-deuterated Sograzepide cannot function as an internal standard in the same LC-MS run because it is chromatographically and spectrometrically indistinguishable from the analyte [1]. Structural analog internal standards, while chemically distinct, often exhibit different extraction recoveries, ionization efficiencies, and retention times compared to the target analyte, leading to inadequate compensation for matrix effects [1]. Deuterated internal standards are the preferred choice, but the number of deuterium atoms and their positioning critically influence performance [2]. Sograzepide-d3, with exactly three deuterium atoms placed on a chemically stable N-methyl carbon, provides a deliberate +3 Da mass shift that minimizes isotopic cross-talk with the analyte's natural 13C isotopologues while avoiding the significant chromatographic retention time shifts observed with more extensively deuterated analogs [3]. Substituting with a 13C- or 15N-labeled analog—which may avoid this chromatographic isotope effect—is not currently commercially feasible, as no such alternative stable isotope-labeled form of Sograzepide is available from major reference standard suppliers [1].

Sograzepide-d3: Quantified Differentiation Evidence Against Closest Comparators


Sograzepide-d3 vs. Non-Deuterated Structural Analog Internal Standards: Matrix Effect Compensation in LC-MS/MS

Stable isotopically labeled (SIL) internal standards are established as the first choice for quantitative bioanalytical LC-MS/MS assays because they co-elute with the analyte and compensate for variability in sample extraction, derivatization, and ionization [1]. Sograzepide-d3, as the deuterated isotopologue of Sograzepide, shares nearly identical physicochemical properties with the unlabeled analyte. In contrast, structural analog internal standards may show different degrees of ion suppression or enhancement relative to the target analyte. Published comparative studies demonstrate that switching from a structural analog to a SIL internal standard can significantly improve assay precision and accuracy, as shown, for example, for the anticancer drug Kahalalide F, where the SIL-IS yielded substantially lower between-run variability [1]. This class-level evidence supports the expectation that Sograzepide-d3 will provide more reliable matrix effect compensation than any non-isotopic structural analog.

Bioanalysis LC-MS/MS Internal Standard

Parent Compound Selectivity: Sograzepide (Netazepide) vs. L-365260 for CCK-B Receptor Binding Affinity

Sograzepide (Netazepide, YF 476) demonstrates an IC50 of 0.1 nM for the gastrin/CCK-B receptor, with Ki values of 0.068 nM (rat brain), 0.62 nM (cloned canine), and 0.19 nM (cloned human CCK-B receptor) [1]. Its selectivity over the CCK-A receptor is approximately 5,000-fold, with an IC50 of 502 nM for CCK-A [1][2]. In comparison, L-365260—an earlier benzodiazepine-derived CCK-B antagonist—exhibits Ki values of 1.9–2.0 nM for CCK-B receptors, making Sograzepide approximately 19-fold more potent at the CCK-B receptor . Sograzepide's extreme potency at its target necessitates highly sensitive and accurate bioanalytical methods for quantifying plasma and tissue concentrations at pharmacologically relevant low doses, which in turn drives the requirement for a high-fidelity deuterated internal standard such as Sograzepide-d3.

CCK-B Antagonist Receptor Binding Selectivity

In Vivo Pharmacodynamic Differentiation: Netazepide vs. Ranitidine on 24-Hour Gastric pH in Healthy Human Subjects

In a randomized, double-blind, five-way crossover clinical study in healthy subjects (n=20), single oral doses of netazepide (5, 25, and 100 mg) were compared with ranitidine 150 mg and placebo for their effects on 24-hour intragastric pH [1]. Netazepide 25 mg and 100 mg were significantly more effective than ranitidine 150 mg over the full 24-hour post-dose period (P ≤ 0.010) [1]. Critically, the duration of gastric acid suppression by ranitidine lasted approximately 12 hours, whereas the effect of netazepide exceeded 24 hours [1]. Median tmax was approximately 1 hour and t½ approximately 7 hours for the 100 mg dose, with dose-proportional pharmacokinetics [1]. This sustained pharmacodynamic effect supports the therapeutic relevance of netazepide and establishes the need for robust pharmacokinetic profiling across clinical development—an objective that requires Sograzepide-d3 as the reference internal standard for reliable plasma concentration measurements.

Clinical Pharmacology Gastric Acid Suppression Pharmacodynamics

Deuteration Site Stability: Trideuteriomethylamino (-NH-CD3) vs. Labile Position Deuterium Labeling

Sograzepide-d3 carries its three deuterium atoms on the N-methyl carbon of the 3-(methylamino)phenylurea moiety, forming a trideuteriomethylamino group (-NH-CD3) . This placement on an sp3 carbon adjacent to a secondary amine is chemically stable under typical bioanalytical sample preparation conditions (pH 2–8, ambient temperature, protein precipitation, or liquid-liquid extraction). In contrast, deuterium labeling at positions alpha to carbonyl groups or on acidic heteroatoms (e.g., -CD2-COOH, -OD) is susceptible to deuterium-hydrogen back-exchange, leading to time-dependent loss of the isotopic label and compromised quantification accuracy [1]. Best practices for deuterated internal standard selection emphasize that deuterium should be placed on stable functional group positions to ensure sample preparation consistency [1]. The methyl-d3 labeling strategy employed in Sograzepide-d3 aligns with these guidelines, providing a structurally robust isotopic label that is not prone to protium exchange under standard bioanalytical workflows.

Isotopic Labeling Deuterium-Hydrogen Exchange Internal Standard Stability

Sograzepide-d3 vs. Alternative CCK-B Antagonist Deuterated Standards: Rarity and Commercial Availability

Sograzepide-d3 is commercially catalogued as a reference standard by Toronto Research Chemicals (TRC, catalog S675802) and is distributed through multiple authorized channels including CymitQuimica . The product is supplied with a certified purity of 98% (HPLC) as a neat powder [1]. For the broader class of CCK-B/gastrin receptor antagonists, deuterated internal standards are exceptionally rare: neither L-365260-dx, YM022-dx, nor Nastorazepide-dx are listed as catalog products by major reference standard suppliers (TRC, Sigma-Aldrich, CDN Isotopes, or Alsachim) as of the current procurement landscape . Consequently, Sograzepide-d3 represents the sole commercially available deuterated internal standard for this therapeutically significant pharmacological class. Laboratories developing bioanalytical methods for any CCK-B antagonist program either rely on Sograzepide-d3 for Sograzepide quantification or must undertake costly, time-consuming custom synthesis of a project-specific deuterated internal standard.

Deuterated Standard Commercial Availability CCK-B Antagonist

Sograzepide-d3: Priority Research and Bioanalytical Application Scenarios


Development and Validation of LC-MS/MS Methods for Sograzepide Quantification in Plasma and Tissues

Sograzepide-d3 is the definitive internal standard for developing fully validated LC-MS/MS bioanalytical methods for Sograzepide concentration determination in preclinical (rodent, dog) and clinical (human) plasma, serum, and tissue homogenates, in accordance with ICH M10 and FDA Bioanalytical Method Validation guidance [1]. The +3 Da mass shift provided by the trideuteriomethylamino label ensures baseline resolution from the analyte's [M+H]+ ion cluster while avoiding the chromatographic retention time divergence (>0.03 min) sometimes associated with more heavily deuterated standards [2]. This supports robust, reproducible quantification across the anticipated therapeutic concentration range, which is expected to be in the low ng/mL range given the parent compound's 0.1 nM IC50 at the CCK-B receptor .

Preclinical Pharmacokinetic and Toxicokinetic Profiling of Sograzepide (Netazepide)

Preclinical pharmacokinetic studies of Sograzepide in rats and dogs have demonstrated dose-proportional pharmacokinetics with oral ED50 values of 0.020 µmol/kg (dog, oral) and 0.0086 µmol/kg (rat, i.v.) for pentagastrin-induced gastric acid secretion inhibition [1]. Accurate determination of plasma concentration-time profiles at these low pharmacologically active doses requires an internal standard that precisely compensates for matrix effects across species. Sograzepide-d3, as the deuterated isotopologue of the analyte, is the optimal choice for cross-species bioanalytical method deployment, as deuterated SIL-IS are established to yield the best assay performance for quantitative bioanalytical LC-MS/MS assays compared to any other internal standard type [2].

Clinical Pharmacokinetic Support for Netazepide Clinical Trials

Clinical trials investigating netazepide for type 1 gastric neuroendocrine tumors (NCT01339169), Barrett's esophagus (NCT02597712), and gastric acid suppression (NCT01538784, NCT01538797) require rigorous pharmacokinetic sampling and analysis [1][2]. Human pharmacokinetic data show a median tmax of approximately 1 hour and t½ of approximately 7 hours for a 100 mg dose [2]. Sograzepide-d3 is the validated internal standard that ensures the accuracy, precision, and reproducibility of clinical plasma concentration data across study sites and analytical batches, which is essential for regulatory submission of pharmacokinetic data packages.

In Vitro ADME and Drug-Drug Interaction Studies Requiring Quantitative Sograzepide Detection

In vitro absorption, distribution, metabolism, and excretion (ADME) studies—including metabolic stability assays in hepatocytes or liver microsomes, CYP inhibition/induction screening, and plasma protein binding determinations—all require accurate quantification of parent compound concentrations at sub-micromolar levels [1]. Sograzepide-d3's deuterium label at the chemically stable N-methyl carbon ensures that the internal standard remains intact throughout in vitro incubation conditions, where reactive metabolites or cofactors could otherwise promote deuterium-hydrogen exchange at more labile positions [1]. This makes Sograzepide-d3 the preferred internal standard for metabolic profiling and reaction phenotyping studies involving Sograzepide.

Quote Request

Request a Quote for Sograzepide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.